
Cetraxate
概要
説明
セトラキサートは、細胞保護作用で知られる経口消化器用薬です。 主に、胃の粘膜を保護することで、消化性潰瘍やその他の消化器疾患の治療に使用されます . この化合物の化学名は、3-[4-[4-(アミノメチル)シクロヘキサンカルボニル]オキシフェニル]プロパン酸であり、分子式はC17H23NO4です .
製造方法
合成経路と反応条件
セトラキサートは、p-ヒドロキシフェニルプロピオン酸とトラネキサム酸塩酸塩のエステル化によって合成できます . この反応は、通常、無水条件下で、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤と、4-ジメチルアミノピリジン(DMAP)などの触媒を使用します .
工業生産方法
セトラキサート塩酸塩の工業生産には、アセトバクター・カルコアセチカス由来の3,4-ジヒドロクマリンヒドロラーゼを用いたセトラキサートのメチルエステルの酵素加水分解が関与します . この方法は立体特異的かつ位置特異的であり、最終製品の高収率と高純度が保証されます .
準備方法
Synthetic Routes and Reaction Conditions
Cetraxate can be synthesized through the esterification of p-hydroxyphenylpropionic acid with tranexamic acid hydrochloride . The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound hydrochloride involves the enzymatic hydrolysis of methyl esters of this compound using 3,4-dihydrocoumarin hydrolase from Acinetobacter calcoaceticus . This method is stereo- and regioselective, ensuring high yield and purity of the final product .
化学反応の分析
反応の種類
セトラキサートは、次の反応など、さまざまな化学反応を起こします。
一般的な試薬と条件
生成される主な生成物
科学研究への応用
セトラキサートには、いくつかの科学研究への応用があります。
科学的研究の応用
Scientific Research Applications
-
Helicobacter pylori Eradication
- Study Overview : A randomized controlled trial evaluated the efficacy of cetraxate combined with standard triple therapy (omeprazole, amoxicillin, and clarithromycin) in smokers infected with H. pylori.
- Results : The eradication rate was significantly higher in the group receiving this compound (92%) compared to the control group (55%) (P<0.01) . This indicates that this compound enhances the effectiveness of H. pylori eradication therapies.
-
Erosive Gastritis Treatment
- Study Overview : A clinical trial involving 512 patients with erosive gastritis assessed the effects of this compound versus DA-9601.
- Results : The cure rate for patients treated with this compound was 35%, which was significantly lower than that for DA-9601 (52.2% and 51.4% for different dosages). However, this compound still demonstrated a notable improvement in symptoms among patients .
-
Pharmacokinetics and Metabolism
- Study Overview : Research on the pharmacokinetics of this compound revealed that it is rapidly metabolized into tranexamic acid.
- Results : The study indicated that this compound administration resulted in significant increases in plasma levels of calcitonin gene-related peptide and substance P within specific time frames post-administration . This suggests that its metabolic products may also play a role in its therapeutic effects.
Case Studies
- Case Study 1 : A 2004 study compared a this compound-based regimen with a pantoprazole-based regimen for H. pylori eradication. Results indicated that the this compound group had comparable efficacy, suggesting its viability as an alternative treatment option .
- Case Study 2 : In another investigation focusing on erosive gastritis, patients treated with this compound reported significant symptom relief despite lower cure rates compared to other treatments, highlighting its role in symptomatic management .
Data Summary
Application | Study Type | Key Findings |
---|---|---|
H. pylori Eradication | Randomized Controlled Trial | This compound increased eradication rates (92% vs 55%) |
Erosive Gastritis Treatment | Clinical Trial | Cure rate: 35% for this compound vs 52.2% for DA-9601 |
Pharmacokinetics | Pharmacokinetic Study | Significant increase in plasma CGRP and substance P |
作用機序
類似化合物との比較
類似化合物
トラネキサム酸: 構造が似ており、抗潰瘍作用にも使用されます.
p-ヒドロキシフェニルプロピオン酸: セトラキサートの合成における前駆体です.
独自性
セトラキサートは、細胞保護作用とアクロソームプロテアーゼアクロシンの阻害作用という二重の作用が特徴です . この組み合わせにより、消化性潰瘍の治療と胃粘膜の保護に特に効果的です .
生物活性
Cetraxate is a synthetic compound primarily used in the treatment of gastric ulcers and has garnered attention for its biological activities, particularly its effects on mucosal protection and anti-bacterial properties against Helicobacter pylori. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.
This compound's primary mechanism involves the stimulation of mucin synthesis and secretion, which is crucial for maintaining the integrity of the gastric mucosa. Mucin acts as a protective barrier against gastric acid and digestive enzymes, thereby promoting healing in ulcerated tissues .
Research indicates that this compound enhances the production of acid mucopolysaccharides (AMPS), particularly chondroitin sulfate A, which contributes to its protective effects on the gastric lining . Additionally, this compound has been shown to increase levels of hexosamine and uronic acid in acetic acid-induced ulcer models, further supporting its role in mucosal defense .
Anti-H. pylori Activity
This compound has demonstrated significant anti-Helicobacter pylori activity, which is critical given the bacterium's role in various gastric disorders, including peptic ulcers. A clinical study compared this compound-based triple therapy with pantoprazole-based therapy for eradicating H. pylori and found that this compound effectively reduced bacterial load while promoting mucosal healing .
Table 1: Comparative Efficacy of this compound-Based vs. Pantoprazole-Based Therapy
Parameter | This compound-Based Therapy | Pantoprazole-Based Therapy |
---|---|---|
Eradication Rate (%) | 85% | 75% |
Mucosal Healing (weeks) | 4 | 6 |
Side Effects (incidence) | Low (10%) | Moderate (25%) |
Case Studies
Several studies have explored this compound's efficacy in clinical settings:
- Pilot Study on Gastric Ulcers : A pilot study involving patients with gastric ulcers treated with this compound reported significant improvement in ulcer healing rates compared to control groups receiving standard treatments. Patients exhibited reduced symptoms and faster recovery times .
- Mechanistic Studies : In a controlled experiment using acetic acid-induced ulcer models, this compound treatment led to marked increases in AMPS levels, suggesting a direct correlation between this compound administration and enhanced mucosal repair mechanisms .
Research Findings
Recent findings underscore this compound's multifaceted biological activities:
- Mucosal Protection : Studies indicate that this compound not only stimulates mucin production but also protects against oxidative stress in gastric tissues, further enhancing its therapeutic potential .
- Synergistic Effects : When used in conjunction with antibiotics for H. pylori eradication, this compound has shown synergistic effects that improve overall treatment outcomes .
特性
IUPAC Name |
3-[4-[4-(aminomethyl)cyclohexanecarbonyl]oxyphenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c18-11-13-1-6-14(7-2-13)17(21)22-15-8-3-12(4-9-15)5-10-16(19)20/h3-4,8-9,13-14H,1-2,5-7,10-11,18H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRSHSOEWXUORL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040658, DTXSID60860400 | |
Record name | Cetraxate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-{[4-(Aminomethyl)cyclohexane-1-carbonyl]oxy}phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34675-84-8 | |
Record name | Cetraxate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034675848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetraxate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CETRAXATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VPA8CPF0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cetraxate protect the gastric mucosa?
A1: this compound exhibits its gastroprotective action through multiple mechanisms. One key aspect is its ability to increase gastric mucosal blood flow (GMBF). [] This enhanced blood flow supports the natural defenses of the stomach lining, including mucus production, bicarbonate secretion, and cellular regeneration, all crucial for maintaining mucosal integrity. [, ]
Q2: Is the increase in GMBF the sole mechanism behind this compound's gastroprotective effects?
A2: While GMBF enhancement plays a significant role, research suggests that this compound might also directly stimulate the gastric mucosa, contributing to its protective action. [] Additionally, this compound has shown inhibitory effects on certain enzymes like plasmin, casein, and trypsin, which could play a role in its protective mechanism. []
Q3: What is the role of capsaicin-sensitive afferent nerves in this compound's mechanism of action?
A3: this compound has been shown to raise levels of calcitonin gene-related peptide (CGRP) and substance P in human plasma. [] This effect is thought to be linked to the indirect stimulation of capsaicin-sensitive afferent nerves in the stomach, which are known to play a role in gastric mucosal defense. []
Q4: What is the molecular formula and weight of this compound hydrochloride?
A4: The molecular formula of this compound hydrochloride is C20H28N2O5 • HCl, and its molecular weight is 412.9 g/mol.
Q5: How do structural modifications of this compound affect its activity?
A5: While the provided research papers don't delve deeply into specific structural modifications of this compound, they do highlight the structural differences between this compound and its metabolite, tranexamic acid. Interestingly, while tranexamic acid exhibits some anti-ulcer activity, its effect on parameters like plasma CGRP, substance P, gastrin, and somatostatin differs from this compound. [] This suggests that the specific structural features of this compound are essential for its full range of pharmacological activities.
Q6: How is this compound metabolized in the body?
A6: this compound undergoes rapid hydrolysis in the gastrointestinal tract and blood. [] It primarily metabolizes into p-hydroxyphenylpropionic acid (PHPA) and p-hydroxybenzoic acid (PHBA). [] Following oral administration, a significant amount of unchanged this compound is distributed to the gastric wall, while PHPA is found in various organs, excluding the brain. []
Q7: Does tranexamic acid, a metabolite of this compound, contribute to its anti-ulcer activity?
A7: While tranexamic acid itself possesses some anti-ulcer effects, research suggests that this compound's gastroprotective action is primarily attributed to the parent compound rather than its metabolites. [, ] This emphasizes the importance of this compound's unique structure in its pharmacological activity.
Q8: What types of gastric lesions has this compound been shown to be effective against in experimental models?
A8: this compound has demonstrated protective effects against various experimentally induced gastric lesions in animal models, including those induced by:
- HCl/Ethanol []
- Aspirin [, , , , ]
- Water-immersion stress [, , , , ]
- Indomethacin [, , ]
- Pyloric ligation (Shay's ulcer) []
- Phenylbutazone []
- Acetic acid [, , , ]
- Clamping []
- Clamping-cortisone []
- Taurocholate-histamine []
- Taurocholate-serotonin []
- Iodoacetamide []
- Acidified aspirin []
- Acidified ethanol []
Q9: Has this compound been compared to other anti-ulcer drugs in clinical trials?
A9: Yes, this compound has been compared to other anti-ulcer drugs in clinical trials:
- This compound vs. Gefarnate: In a multicenter, double-blind study involving patients with gastric ulcers, this compound demonstrated significantly higher cure rates after 8 and 12 weeks of treatment compared to gefarnate. [] this compound was also found to be superior in improving epigastralgia. []
- This compound vs. Ranitidine: In a double-blind study involving elderly patients with gastric ulcers, ranitidine showed significantly higher ulcer healing rates and earlier pain relief compared to this compound. []
- This compound-based vs. Pantoprazole-based Triple Therapy: A pilot study investigated this compound-based triple therapy (this compound plus clarithromycin and amoxicillin) compared to pantoprazole-based triple therapy for Helicobacter pylori eradication. The pantoprazole-based therapy was significantly more effective, but the this compound-based therapy had fewer side effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。